molecular formula C19H20N2O2 B14376137 N-Butyl-2-[imino(phenyl)acetyl]benzamide CAS No. 90072-49-4

N-Butyl-2-[imino(phenyl)acetyl]benzamide

Cat. No.: B14376137
CAS No.: 90072-49-4
M. Wt: 308.4 g/mol
InChI Key: YZYQSRNJLSEYJF-UHFFFAOYSA-N
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Description

N-Butyl-2-[imino(phenyl)acetyl]benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-[imino(phenyl)acetyl]benzamide typically involves the reaction of benzoic acid derivatives with amines. One common method is the Schotten-Baumann reaction, where benzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂). This acyl chloride is then reacted with N-butylamine in the presence of a base like pyridine to yield the desired benzamide .

Industrial Production Methods

On an industrial scale, the production of benzamides often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. For instance, the use of boric acid as a catalyst in the reaction of benzoic acid with urea has been shown to produce benzamides with good yields .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-[imino(phenyl)acetyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃

    Reduction: H₂/Pd-C

    Substitution: NBS

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Brominated benzamides

Scientific Research Applications

N-Butyl-2-[imino(phenyl)acetyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-2-[imino(phenyl)acetyl]benzamide involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Additionally, the benzamide moiety can engage in hydrogen bonding and π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, simpler in structure but with similar reactivity.

    N-Butylbenzamide: Lacks the imine group, resulting in different chemical properties.

    N-Phenylbenzamide: Contains a phenyl group instead of the butyl group, affecting its solubility and reactivity.

Uniqueness

N-Butyl-2-[imino(phenyl)acetyl]benzamide is unique due to the presence of both the butyl and imine groups, which confer distinct chemical and biological properties.

Properties

CAS No.

90072-49-4

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-butyl-2-(2-imino-2-phenylacetyl)benzamide

InChI

InChI=1S/C19H20N2O2/c1-2-3-13-21-19(23)16-12-8-7-11-15(16)18(22)17(20)14-9-5-4-6-10-14/h4-12,20H,2-3,13H2,1H3,(H,21,23)

InChI Key

YZYQSRNJLSEYJF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1C(=O)C(=N)C2=CC=CC=C2

Origin of Product

United States

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